N',N'-diphenyl-1H-pyrrole-2-carbohydrazide
Description
Foundational Significance of Pyrrole-Based Heterocycles in Organic and Medicinal Chemistry
Historical Context and Evolution of Pyrrole (B145914) Chemistry
The history of pyrrole chemistry began in the 19th century. In 1834, Friedlieb Ferdinand Runge isolated a substance he called "fiery oil" from the dry distillation of bones, which was later identified as pyrrole. A few decades later, its presence in coal tar was also established. These early discoveries marked the entry of this simple five-membered nitrogen-containing heterocycle into the field of organic chemistry.
The elucidation of pyrrole's structure and its aromatic character sparked significant interest, leading to the development of foundational synthetic methods that are still in use today. The Knorr pyrrole synthesis (1884) and the Hantzsch pyrrole synthesis (1890) were among the first "name reactions" that provided systematic access to substituted pyrrole derivatives, enabling chemists to explore their properties and reactivity more deeply. The recognition that the pyrrole ring is the core component of vital biological molecules like heme (in hemoglobin) and chlorophyll (B73375) further catalyzed research into its chemistry throughout the 20th century.
| Year | Milestone | Significance |
| 1834 | Isolation of pyrrole from bone oil by F. F. Runge. | First discovery of the pyrrole compound. |
| 1858 | Elucidation of pyrrole's structure by A. W. von Hofmann. | Established the molecular framework of the heterocycle. |
| 1884 | Development of the Knorr pyrrole synthesis. | Provided a reliable method for synthesizing substituted pyrroles from α-amino-ketones and β-ketoesters. |
| 1890 | Discovery of the Hantzsch pyrrole synthesis. | Offered an alternative route via the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. |
| 1915 | First report of pyrrole's polymerization to "pyrrole black". | Laid the groundwork for the future field of conducting polymers. |
Strategic Importance of the Pyrrole Scaffold in Diverse Chemical Disciplines
The pyrrole scaffold is a privileged structure in chemistry due to its widespread presence in nature and its versatile applications. nih.gov Its strategic importance is evident across multiple scientific domains.
In medicinal chemistry , the pyrrole ring is a core structural motif in numerous FDA-approved drugs. Its ability to engage in hydrogen bonding and π-π stacking interactions allows pyrrole-containing molecules to bind effectively to biological targets. ontosight.ai Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. nih.govrjptonline.org For instance, drugs like Tolmetin and Ketorolac are well-known non-steroidal anti-inflammatory drugs (NSAIDs) built upon a pyrrole framework. mdpi.com
In materials science , pyrrole is the monomer for polypyrrole, one of the first and most studied conducting organic polymers. The polymerization of pyrrole leads to materials that combine the electronic properties of semiconductors with the processability and light weight of plastics, finding use in sensors, electrochromic devices, and organic electronics.
In natural product synthesis , the pyrrole unit is a fundamental building block for complex macrocycles. It is famously a component of the porphyrin ring system, which is central to heme (oxygen transport), chlorophylls (B1240455) (photosynthesis), and vitamin B12 (metabolic processes). nih.gov The synthesis of these and other naturally occurring pyrrolic compounds remains a significant objective in organic chemistry.
| Compound/Class | Therapeutic Area | Reference |
| Tolmetin | Anti-inflammatory (NSAID) | mdpi.com |
| Ketorolac | Analgesic, Anti-inflammatory (NSAID) | mdpi.com |
| Atorvastatin | Cholesterol-lowering | N/A |
| Sunitinib | Anticancer (Tyrosine kinase inhibitor) | N/A |
| Licofelone | Anti-inflammatory (COX/LOX inhibitor) | mdpi.com |
The Hydrazide Functional Group: Fundamental Properties and Synthetic Versatility
Structural Attributes of the Hydrazide Moiety
Hydrazides are a class of organic compounds characterized by the functional group -C(=O)NHNH₂ or its substituted analogues (R-CO-NR¹-NR²R³). This moiety is formally derived from a carboxylic acid and hydrazine. The key structural features include a carbonyl group directly attached to a nitrogen atom, which is in turn bonded to another nitrogen atom. This arrangement confers unique electronic properties upon the group. The lone pair of electrons on the nitrogen adjacent to the carbonyl group is delocalized into the C=O π-system, which reduces its basicity compared to simple hydrazines.
Hydrazide derivatives can exhibit keto-enol tautomerism, existing in equilibrium between the keto (amido) form and the enol (iminol) form, particularly in solution. The presence of both hydrogen bond donors (-NH) and a hydrogen bond acceptor (C=O) allows hydrazides to participate in extensive intermolecular hydrogen bonding networks, influencing their physical properties such as melting point and solubility.
Reactivity Profile and Synthetic Utility of Hydrazides
Hydrazides are exceptionally versatile intermediates in organic synthesis. Their reactivity stems from the presence of multiple nucleophilic and electrophilic sites. The terminal nitrogen atom is nucleophilic and readily reacts with electrophiles, most notably the carbonyl carbon of aldehydes and ketones to form stable hydrazones. This reaction is a cornerstone of hydrazide chemistry.
The synthetic utility of hydrazides is primarily as precursors for a vast array of heterocyclic compounds. Through cyclization and cycloaddition reactions, the hydrazide moiety can be transformed into important five- and six-membered heterocycles. This makes them valuable building blocks for constructing molecular libraries in drug discovery programs. For example, pyrazole (B372694) derivatives, known for a wide range of biological activities, are frequently synthesized from hydrazide precursors. nih.gov
| Reaction Type | Reactant(s) | Product Class |
| Hydrazone Formation | Aldehydes or Ketones | Hydrazones |
| Cyclization | Dicarbonyl compounds | Pyrazoles, Pyridazines |
| Cyclocondensation | Carbon disulfide, Phosgene | Thiadiazoles, Oxadiazoles |
| Acylation | Acyl chlorides, Anhydrides | N,N'-Diacylhydrazines |
| Reduction | Strong reducing agents (e.g., LiAlH₄) | Hydrazines |
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide: Aims and Scope of Academic Inquiry
While extensive, peer-reviewed studies focusing specifically on this compound are not widely present in public literature, the aims and scope of academic inquiry into this molecule can be inferred from its structure and the well-documented chemistry of its components. The compound exists as a commercially available research chemical, indicating its use in laboratory-scale synthesis and screening. sigmaaldrich.comcymitquimica.com
The primary areas of academic interest for a compound of this structure would likely include:
Synthetic Methodology and Application: The molecule itself is a product of combining a pyrrole carboxylic acid derivative with 1,1-diphenylhydrazine. The general class of N',N'-diaryl-1H-pyrrole-2-carbohydrazides has been investigated in the context of developing new synthetic protocols, such as their application in Ullmann-type C-N coupling reactions. researchgate.net Therefore, this compound could serve as a model substrate or product in the exploration of novel reaction pathways.
Medicinal Chemistry and Biological Screening: Given that both the pyrrole and hydrazide/hydrazone motifs are prominent pharmacophores, this compound represents a logical target for biological evaluation. Research on simpler pyrrole hydrazides and their corresponding hydrazone derivatives has revealed promising antibacterial, antifungal, and antiproliferative activities. rjptonline.orgnih.gov The addition of the two phenyl groups on the terminal nitrogen introduces significant lipophilicity and steric bulk, which would modulate the compound's pharmacokinetic and pharmacodynamic properties. Academic inquiry would aim to synthesize and screen this compound and its analogues against various biological targets, such as enzymes or receptors implicated in cancer or infectious diseases.
Scaffold for Further Derivatization: The compound can act as a sophisticated building block for more complex molecules. The pyrrole nitrogen can be alkylated or acylated, and the pyrrole ring itself can undergo electrophilic substitution, allowing for the creation of a library of derivatives. These new compounds could then be used to probe structure-activity relationships (SAR) in a drug discovery context.
In essence, the academic inquiry surrounding this compound is driven by its potential as a versatile tool in both synthetic organic chemistry and the quest for new bioactive agents.
Rationale for Diphenyl Substitution on the Hydrazide Moiety
Steric Hindrance: The bulky phenyl groups introduce significant steric hindrance around the N'-nitrogen atom. This can influence the molecule's conformational preferences and its ability to interact with other molecules or surfaces. This steric bulk can also play a role in directing the regioselectivity of further chemical transformations.
Modulation of Biological Activity: In the broader context of medicinal chemistry, the hydrazide-hydrazone scaffold is a well-established pharmacophore with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The nature of the substituents on the hydrazide moiety is known to be a critical determinant of biological efficacy. While specific biological data for this compound is not extensively documented in publicly available literature, the introduction of aryl groups is a common strategy to enhance or modify the biological profile of hydrazide-based compounds. For instance, N'-phenylhydrazides have been investigated as potential antifungal agents. mdpi.com
Overview of Potential Research Trajectories for this compound
The unique structural features of this compound open up several promising avenues for future research and application.
Coordination Chemistry and Catalysis: The presence of multiple nitrogen and oxygen atoms makes this molecule a potential ligand for the coordination of metal ions. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations. The steric and electronic properties conferred by the diphenyl groups could influence the coordination geometry and the catalytic performance of the metal center. For example, pyrrole-2-carbohydrazide has been used in conjunction with copper sources as a catalyst in C-N heterocoupling reactions. mdpi.com
Materials Science: The combination of the pyrrole ring, a common building block in conductive polymers and organic electronics, with the aromatic phenyl groups suggests potential applications in materials science. Derivatives of this compound could be explored for their optical, electronic, or self-assembly properties.
Synthetic Intermediates: The hydrazide functionality is a versatile synthon in organic synthesis, serving as a precursor for the construction of various heterocyclic systems such as pyrazoles, oxadiazoles, and triazoles. This compound could be utilized as a starting material for the synthesis of more complex molecules with potentially interesting properties. The diphenyl substitution may offer advantages in terms of stability or reactivity in these synthetic transformations.
Structure
3D Structure
Properties
IUPAC Name |
N',N'-diphenyl-1H-pyrrole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(16-12-7-13-18-16)19-20(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,18H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWWRBJGZUUDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Spectroscopic and Structural Elucidation of N ,n Diphenyl 1h Pyrrole 2 Carbohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
In the ¹H NMR spectrum of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, specific proton signals are anticipated based on the electronic environment of the various hydrogen atoms. The pyrrole (B145914) ring protons are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The proton on the nitrogen of the pyrrole ring (N-H) would likely produce a broad singlet at a higher chemical shift, potentially between 8.0 and 11.0 ppm, due to its acidic nature.
The ten protons of the two phenyl groups will resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the hydrazide group and any restricted rotation around the N-N bond. The proton attached to the second nitrogen of the carbohydrazide (B1668358) group (C(=O)NH) is also expected to appear as a distinct singlet, likely in the downfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyrrole N-H | 8.0 - 11.0 | Broad Singlet |
| Phenyl H's | 7.0 - 8.0 | Multiplets |
| Pyrrole H's | 6.0 - 7.5 | Multiplets |
| Amide N-H | 9.0 - 11.0 | Singlet |
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, a distinct signal for the carbonyl carbon (C=O) of the carbohydrazide group is expected in the downfield region, typically between 160 and 180 ppm. The carbon atoms of the pyrrole ring would likely resonate in the range of 100 to 140 ppm. The carbon atoms of the two phenyl rings will also appear in the aromatic region, generally between 110 and 150 ppm. The number of distinct signals for the phenyl carbons will depend on the symmetry of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Phenyl C's | 110 - 150 |
| Pyrrole C's | 100 - 140 |
While ¹H and ¹³C NMR provide information about the chemical environment of individual atoms, two-dimensional NMR techniques are crucial for establishing the connectivity between them.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which is instrumental in assigning the protons on the pyrrole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish longer-range connectivity by showing correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connection between the pyrrole ring, the carbonyl group, and the diphenylamino moiety.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A prominent, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group should appear in the region of 1650-1680 cm⁻¹. The N-H stretching vibrations of the pyrrole and hydrazide groups would likely be observed as broad bands in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl and pyrrole rings would be expected just above 3000 cm⁻¹, while C=C stretching vibrations from these rings would appear in the 1450-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Pyrrole & Amide) | 3200 - 3400 | Medium-Broad |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. This compound contains multiple chromophores, including the pyrrole ring and the two phenyl rings, all part of a conjugated system. It is expected that the UV-Vis spectrum would exhibit strong absorption bands in the ultraviolet region, likely between 200 and 400 nm, corresponding to π → π* transitions within the aromatic and conjugated systems. The exact position and intensity of the absorption maxima (λmax) would be sensitive to the solvent used.
Table 4: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) |
| π → π* | 200 - 400 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₇H₁₅N₃O), the calculated exact mass is 277.1215 g/mol . nih.gov HRMS would be able to confirm this mass with high accuracy.
In addition to molecular weight determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule might include the cleavage of the amide C-N bond, the N-N bond, and the loss of the phenyl groups, leading to characteristic fragment ions that would further support the proposed structure.
Table 5: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₇H₁₅N₃O |
| Exact Mass | 277.1215 |
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Architecture
Methodologies for Obtaining Diffraction-Quality Single Crystals
While general techniques such as slow evaporation from a saturated solution, vapor diffusion, or solvent layering are common methods for growing single crystals, the specific solvents and conditions required for this compound have not been documented in the available literature. The successful methodology would depend on the compound's solubility in various organic solvents.
Crystallographic Insights into Intermolecular Interactions and Packing
A detailed analysis of the crystal packing and intermolecular forces, such as hydrogen bonds (e.g., N-H···O or C-H···π interactions), π-π stacking, or van der Waals forces, is entirely dependent on the solved crystal structure. Without the atomic coordinates and unit cell parameters, it is impossible to describe the supramolecular architecture of this compound in the solid state.
Elucidation of Tautomeric Forms in the Solid State
The carbohydrazide moiety of the molecule could potentially exist in different tautomeric forms, such as the amide and imidic acid forms. Single-crystal X-ray diffraction is a definitive method for determining the predominant tautomer in the solid state by precisely locating the positions of hydrogen atoms. However, in the absence of such a study for this compound, no conclusive statement can be made about its solid-state tautomeric structure.
Computational Chemistry and Theoretical Investigations of N ,n Diphenyl 1h Pyrrole 2 Carbohydrazide
Computational Prediction of Spectroscopic Data (NMR, IR) and Validation with Experimental Results:No theoretical predictions of NMR chemical shifts or IR vibrational frequencies for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide exist in the literature to compare with potential experimental data.
While the principles of these computational methods are well-established, their application to this compound represents an open area for future research. Such studies would be invaluable for understanding the fundamental properties of this molecule and could guide its potential applications. Until such research is conducted and published, a comprehensive computational profile of this compound cannot be constructed.
Molecular Docking Studies of this compound Derivatives with Macromolecules
Molecular docking serves as a powerful computational tool to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, these studies are pivotal in identifying potential biological targets and understanding the intricacies of their binding modes.
Interaction Mechanisms and Binding Site Characterization
While direct molecular docking studies on this compound are not extensively reported in publicly available literature, research on closely related pyrrole (B145914) derivatives offers significant insights. For instance, computational investigations of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives as inhibitors of the anti-apoptotic protein Bcl-xL have demonstrated specific and crucial interactions within the protein's binding pocket. These studies reveal that the diphenyl-pyrrole core can effectively occupy hydrophobic pockets, while the functional groups at other positions of the pyrrole ring dictate the specific hydrogen bonding and electrostatic interactions.
| Derivative Class | Target Macromolecule | Key Interacting Residues (Example) | Primary Interaction Types |
| Diphenyl-pyrrole-carboxylic acids | Bcl-xL | Arg139, Tyr101, Gly138 | Hydrogen bonding, Hydrophobic interactions |
| Pyrrole-carboxamides | Fungal CYP51 | His374, Ser375 | Hydrogen bonding, π-stacking |
| Pyrrolyl benzohydrazides | M. tuberculosis InhA | Tyr158, Met199 | Hydrogen bonding, Hydrophobic interactions |
This table presents data from studies on derivatives to infer potential interactions of this compound.
Role of Hydrogen Bonding and Hydrophobic Interactions in Binding
The structural framework of this compound inherently possesses functionalities ripe for establishing critical intermolecular interactions. The carbohydrazide (B1668358) group (-CONHNH-) is a potent hydrogen bond donor and acceptor. The N-H protons of the pyrrole ring and the hydrazide, as well as the carbonyl oxygen, are prime candidates for forming hydrogen bonds with the backbone or side-chain residues of a target protein. Studies on the crystal structure of the parent compound, 1H-pyrrole-2-carbohydrazide, have confirmed its capacity to form extensive intermolecular hydrogen bond networks, a property that is undoubtedly retained in its diphenyl derivative. rsc.org
The two phenyl groups are the primary contributors to hydrophobic interactions. These bulky, nonpolar moieties can fit into hydrophobic clefts or pockets on the surface of a macromolecule, displacing water molecules and leading to a favorable entropic contribution to the binding free energy. The interplay between the directional and specific nature of hydrogen bonds from the carbohydrazide and pyrrole core, and the more diffuse, shape-dependent hydrophobic interactions from the diphenyl substituents, is crucial for both the affinity and specificity of binding. The balance between these forces will ultimately determine the compound's preferred binding orientation and its biological activity.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
MD simulations offer a temporal dimension to the static picture provided by molecular docking. For a ligand-macromolecule complex, an MD simulation can reveal the stability of the binding pose over time, the flexibility of the ligand within the binding site, and the influence of solvent molecules on the interaction.
For a molecule like this compound, MD simulations would be invaluable in assessing the conformational dynamics of the two phenyl rings. The rotational freedom of these rings can significantly impact how the molecule adapts to the topography of a binding site. Simulations can quantify the energetic penalties associated with specific conformations and identify the most stable rotameric states when bound to a target.
Furthermore, MD simulations explicitly model the solvent, typically water, allowing for a detailed analysis of its role in mediating or competing with ligand-protein interactions. For instance, water molecules can form bridging hydrogen bonds between the carbohydrazide group and the protein, or they can be displaced from a hydrophobic pocket by one of the phenyl rings. Understanding these solvent effects is critical for accurately predicting binding affinities and for guiding the rational design of more potent derivatives. The insights gained from MD studies on analogous systems, such as the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives, underscore the importance of this computational approach in validating docking predictions and providing a more realistic representation of the molecular interactions in a dynamic, solvated environment.
Coordination Chemistry of N ,n Diphenyl 1h Pyrrole 2 Carbohydrazide As a Ligand
Ligand Design Principles Incorporating the Pyrrole-Hydrazide Scaffold
The chelation potential of a ligand is defined by its ability to form multiple bonds with a central metal ion, resulting in a stable ring structure known as a chelate. Hydrazone and carbohydrazide-based ligands are well-documented for their ability to act as bidentate or polydentate chelators. mdpi.comresearchgate.net
For N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, coordination with a metal ion is expected to occur through two primary sites: the carbonyl oxygen atom and one of the nitrogen atoms of the hydrazide group. This forms a stable five-membered chelate ring. mdpi.com This bidentate coordination is a common feature among similar carbohydrazide (B1668358) derivatives, which typically bind to metal ions via the enolic oxygen and the azomethine nitrogen atom after deprotonation, or through the keto-oxygen and a hydrazinic nitrogen in its neutral form. mdpi.comresearchgate.net The pyrrole (B145914) nitrogen is generally not involved in coordination, as its lone pair contributes to the aromaticity of the ring.
The presence of two phenyl groups on the terminal nitrogen atom of the hydrazide moiety significantly influences the ligand's properties. These bulky substituents can introduce steric hindrance, which affects the conformation of the ligand and its ability to approach and bind to a metal center. This steric crowding can dictate the geometry of the resulting metal complex, potentially preventing the formation of certain coordination polymers or favoring mononuclear species.
Furthermore, the electronic properties of the phenyl groups can modulate the electron density on the nitrogen donor atoms. The electron-withdrawing nature of the phenyl rings may reduce the basicity of the adjacent nitrogen atom, thereby influencing the strength of the metal-ligand bond. The conformation of the diphenyl groups relative to the hydrazide backbone will determine the accessibility of the nitrogen lone pairs for coordination.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with carbohydrazide-based ligands typically involves straightforward procedures. Characterization relies on a combination of analytical and spectroscopic techniques to determine the stoichiometry, coordination mode, and geometry of the complexes.
Complexes of this compound with transition metals like copper(II) and nickel(II) can be synthesized by reacting the ligand with the corresponding metal salt in a suitable solvent. A common method involves dissolving the ligand in an organic solvent, such as ethanol (B145695) or methanol, and adding a solution of the metal salt (e.g., CuCl₂, Ni(NO₃)₂, or Ni(CH₃COO)₂) in the same solvent. mdpi.comnih.gov The reaction mixture is often refluxed to ensure completion, and the resulting solid complex can be isolated by filtration, washed, and dried. nih.gov The properties of the resulting complexes, such as color and solubility, are indicative of successful coordination.
| Metal Ion | Typical Metal Salt | Ligand:Metal Molar Ratio | Solvent | Reaction Condition | Observed Complex Color |
|---|---|---|---|---|---|
| Copper(II) | Cu(CH₃COO)₂·H₂O | 2:1 | Ethanol | Reflux | Green |
| Nickel(II) | Ni(NO₃)₂·6H₂O | 2:1 | Methanol | Stirring at room temp. | Light Green |
| Cobalt(II) | CoCl₂·6H₂O | 2:1 | Ethanol | Reflux | Pink/Brown |
Elemental analysis is a fundamental technique used to determine the stoichiometry of the isolated complexes, revealing the metal-to-ligand ratio. For bidentate ligands like this compound, complexes with a 1:2 metal-to-ligand ratio are commonly formed, leading to general formulas such as [M(L)₂]X₂ or [M(L)₂X₂], where M is the metal ion, L is the ligand, and X is a counter-ion or a coordinating anion. nih.gov
Infrared (IR) spectroscopy is invaluable for determining the coordination mode. The coordination of the carbonyl group is confirmed by a shift of the ν(C=O) stretching frequency to a lower wavenumber in the complex's spectrum compared to the free ligand. This shift indicates a weakening of the C=O bond upon donation of electron density from the oxygen to the metal ion. Additionally, the appearance of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of bond formation between the metal and the donor atoms of the ligand. nih.gov
Spectroscopic Probing of Metal-Ligand Interactions (e.g., UV-Vis, EPR)
Spectroscopic techniques such as UV-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy provide detailed insights into the electronic environment and geometry of the metal center in the complexes.
The UV-Vis spectra of the complexes provide information about the d-d electronic transitions of the metal ion. For instance, Ni(II) complexes with an octahedral geometry typically exhibit characteristic absorption bands corresponding to specific electronic transitions. nih.gov The positions of these bands are indicative of the ligand field strength and the coordination geometry around the Ni(II) ion. nih.govrsc.org
EPR spectroscopy is a powerful tool for studying paramagnetic metal complexes, particularly those of copper(II). The EPR spectra of Cu(II) complexes, typically recorded in a frozen solution at low temperatures, can reveal the geometry of the complex. ias.ac.in For example, an axial signal is characteristic of a mononuclear Cu(II) complex in a square-based pyramidal or tetragonally distorted octahedral geometry. researchgate.net The calculated g-values (g|| and g⊥) from the spectrum provide information about the nature of the metal-ligand bonding and the ground electronic state of the copper ion. mdpi.com
| Complex Type | Technique | Observed Feature | Interpretation |
|---|---|---|---|
| Octahedral Ni(II) | UV-Vis | Absorption bands ~590 nm and ~890 nm | d-d transitions (e.g., ³A₂g(F) → ³T₁g(F)) suggesting octahedral geometry nih.gov |
| Square-based pyramidal Cu(II) | UV-Vis | Broad absorption band < 850 nm | d-d electronic transition researchgate.net |
| Mononuclear Cu(II) | EPR | Axial signal with g|| > g⊥ > 2.0023 | dx²-y² ground state, indicative of square-planar or pyramidal geometry researchgate.net |
Catalytic Applications of this compound Metal Complexes
The coordination of this compound to metal centers gives rise to complexes with notable catalytic activity. The ligand's structure is well-suited for creating a specific coordination environment around a metal ion, which in turn can facilitate various organic transformations. The applications of these metal complexes in catalysis, particularly in carbon-nitrogen bond formation, have been an area of interest.
Role in Asymmetric Synthesis and Enantioselective Catalysis
The development of chiral ligands for asymmetric catalysis is a significant goal in synthetic chemistry, enabling the selective production of one enantiomer of a chiral molecule. While pyrrole-containing structures are integral to various chiral ligands and organocatalysts used in enantioselective transformations, research specifically documenting the application of this compound as a chiral ligand in asymmetric synthesis is limited in publicly available literature.
General studies have shown that pyrrolidine-based and other pyrrole derivatives can be effective in enantioselective catalysis. For instance, palladium-catalyzed enantioselective C-H activation of pyrroles has been used to synthesize N-N atropisomers with high enantioselectivity. researchgate.net Similarly, chiral organocatalysts have been employed for the asymmetric synthesis of complex pyrrole structures. rsc.org However, specific examples and detailed studies involving metal complexes of this compound in enantioselective catalysis are not extensively reported.
Exploration in Specific Organic Transformations (e.g., Amination of Aryl Halides)
A significant application of this compound metal complexes is in the catalysis of cross-coupling reactions, particularly the amination of aryl halides. This reaction, a type of Ullmann-type C-N coupling, is fundamental for synthesizing arylamines, which are prevalent in pharmaceuticals and material science.
Research has demonstrated that a catalyst system composed of copper(I) iodide (CuI) and N',N'-diaryl-1H-pyrrole-2-carbohydrazide ligands is highly effective for the amination of aryl iodides and bromides. A key advantage of this system is its ability to function efficiently at room temperature, offering a milder alternative to traditional high-temperature methods. The protocol requires only a small amount of the catalyst, typically 5 mol % of both the copper salt and the ligand, to couple a wide array of aryl bromides and iodides with various aliphatic and aryl amines.
The scope of this catalytic system is broad, accommodating different functional groups. The reaction exhibits good chemoselectivity, for instance, between hydroxyl (-OH) and amino (-NH2) groups.
Table 1: Summary of CuI/N',N'-diaryl-1H-pyrrole-2-carbohydrazide Catalyzed Amination
| Parameter | Description |
|---|---|
| Catalyst System | Copper(I) Iodide (CuI) and N',N'-diaryl-1H-pyrrole-2-carbohydrazide |
| Reaction Type | Amination of Aryl Halides (Ullmann-type C-N coupling) |
| Substrates | Aryl iodides, Aryl bromides |
| Coupling Partners | Wide range of aliphatic and aryl amines |
| Catalyst Loading | 5 mol % CuI and 5 mol % ligand |
| Reaction Temperature | Room Temperature |
| Key Features | Good chemoselectivity, broad substrate scope |
Mechanistic Studies of Metal-Catalyzed Reactions
Detailed mechanistic studies specifically elucidating the catalytic cycle for reactions involving this compound metal complexes are not extensively detailed in the available literature. However, the mechanism can be inferred from well-established principles of related transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
For copper-catalyzed amination reactions, the general mechanism is believed to involve the coordination of the amine to the Cu(I) complex, followed by deprotonation by a base to form a copper-amido species. Oxidative addition of the aryl halide to this intermediate would form a Cu(III) species. The final step is the reductive elimination of the arylamine product, which regenerates the active Cu(I) catalyst, allowing the cycle to continue. The this compound ligand is thought to stabilize the copper center and facilitate these elementary steps.
In related palladium-catalyzed amination reactions, the catalytic cycle typically involves:
Oxidative Addition: The active Pd(0) species reacts with the aryl halide.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center and is deprotonated by a base to form a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. nih.gov
While these general pathways provide a framework, specific kinetic and computational studies on the this compound system would be necessary to confirm the precise roles of the ligand and the metal center, identify the rate-determining step, and characterize any reaction intermediates.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Copper(I) iodide |
| Aryl iodide |
| Aryl bromide |
Supramolecular Chemistry and Molecular Recognition by N ,n Diphenyl 1h Pyrrole 2 Carbohydrazide Derivatives
Hydrogen Bonding as a Driving Force in Supramolecular Assembly
Hydrogen bonding is a fundamental directional interaction that plays a pivotal role in the self-assembly of molecules into well-defined supramolecular architectures. In the case of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, the presence of multiple hydrogen bond donors (the pyrrole (B145914) N-H and the hydrazide N-H) and acceptors (the carbonyl oxygen) dictates its aggregation behavior in both the solid state and in solution.
Formation of Self-Assembled Architectures via Hydrazide Dimer Synthons
The carbohydrazide (B1668358) functional group is a robust motif for directing supramolecular assembly. While the specific crystal structure of this compound is not extensively detailed in the available literature, the behavior of simpler, related compounds such as 1H-pyrrole-2-carbohydrazide provides valuable insights. In such systems, molecules are often linked via intermolecular N—H⋯N and N—H⋯O hydrogen bonds, which can lead to the formation of extended networks, such as supramolecular grids.
The hydrazide moiety itself can form dimeric synthons, where two molecules are held together by a pair of N—H⋯O hydrogen bonds. This is a common and predictable pattern in the crystal engineering of hydrazide-containing compounds. The introduction of the two phenyl groups on one of the hydrazide nitrogen atoms in this compound would sterically influence the formation of these synthons, potentially leading to different packing arrangements compared to unsubstituted or less substituted analogs. The bulky phenyl groups could direct the self-assembly towards more open or layered structures.
Intermolecular Hydrogen Bonding Networks in the Solid and Solution States
In the solid state, this compound is expected to form extensive hydrogen-bonding networks. The pyrrole N-H group, a well-known hydrogen bond donor, can interact with the carbonyl oxygen of a neighboring molecule. Simultaneously, the hydrazide N-H can engage in hydrogen bonding with either the carbonyl oxygen or the nitrogen atoms of adjacent molecules. The interplay of these interactions, along with potential π-π stacking interactions from the phenyl and pyrrole rings, would result in a complex and stable three-dimensional structure. For instance, in the parent 1H-pyrrole-2-carbohydrazide, molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds to form a supramolecular grid.
In solution, the extent and nature of hydrogen bonding are dependent on the solvent. In non-polar solvents, intramolecular hydrogen bonding between the pyrrole N-H and the carbonyl oxygen may be favored, leading to a more planar and rigid conformation. In polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds between the solute and solvent molecules would be more prevalent, leading to a more flexible conformation of the this compound molecule. The presence of the diphenyl groups could also influence the solubility and aggregation state in different solvents.
Anion Recognition Properties of Pyrrole-Hydrazide Systems
The design of synthetic receptors for anions is a major focus of supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. Pyrrole-based compounds are excellent candidates for anion receptors due to the ability of the pyrrole N-H group to act as a hydrogen bond donor.
Design Principles for Anion Receptors Incorporating the Pyrrole Moiety
The fundamental design principle for anion receptors based on the pyrrole moiety is the creation of a binding pocket that is complementary to the target anion in terms of size, shape, and electronic properties. This is typically achieved by positioning multiple hydrogen bond donors, such as the pyrrole N-H, to converge on a central point where the anion can be bound.
Binding Selectivity and Affinity Studies with Various Anions
The binding affinity is typically determined using techniques like ¹H NMR titration, where changes in the chemical shifts of the N-H protons upon addition of the anion are monitored. The selectivity for different anions is influenced by factors such as the basicity and geometry of the anion, as well as the pre-organization and electronic properties of the receptor. It is plausible that this compound would exhibit selectivity for anions that can form multiple hydrogen bonds, such as tetrahedral oxoanions.
| Receptor Class | Anion | Solvent | Binding Affinity (Kₐ, M⁻¹) | Technique |
|---|---|---|---|---|
| Generic Pyrrole-Amide | H₂PO₄⁻ | DMSO-d₆ | Data Not Available | ¹H NMR Titration |
| Generic Pyrrole-Amide | Cl⁻ | DMSO-d₆ | Data Not Available | ¹H NMR Titration |
| Generic Pyrrole-Amide | Br⁻ | DMSO-d₆ | Data Not Available | ¹H NMR Titration |
| Generic Pyrrole-Amide | I⁻ | DMSO-d₆ | Data Not Available | ¹H NMR Titration |
| Generic Pyrrole-Amide | CH₃COO⁻ | DMSO-d₆ | Data Not Available | ¹H NMR Titration |
Table 1: Hypothetical anion binding data for a generic pyrrole-amide receptor based on common experimental setups. Specific data for this compound is not currently available in the literature.
Impact of N',N'-diphenyl Substitution on Anion Coordination
The presence of the N',N'-diphenyl groups is expected to have a significant impact on the anion coordination properties of the pyrrole-hydrazide scaffold through both steric and electronic effects.
Steric Effects: The bulky phenyl groups can create a more defined and sterically hindered binding pocket. This could enhance selectivity for anions of a specific size and shape that can fit within this cavity. Conversely, it might hinder the binding of larger anions. The steric hindrance could also influence the conformational changes required for anion binding, potentially affecting the binding kinetics and thermodynamics.
Advanced Supramolecular Architectures and Functional Materials
The ability of this compound and its derivatives to form ordered, self-assembled structures through non-covalent interactions is a cornerstone of their application in supramolecular chemistry. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, drive the formation of complex architectures with emergent properties, leading to the development of novel functional materials. This section explores the formation of molecular gels and polymeric structures, as well as the principles of host-guest chemistry and encapsulation phenomena involving these versatile compounds.
Formation of Molecular Gels and Polymeric Structures
The tailored design of this compound derivatives allows for the programming of their self-assembly into extended one-dimensional, two-dimensional, or three-dimensional networks. This process can lead to the formation of molecular gels, which are soft materials composed of a liquid phase immobilized by a fibrillar network of self-assembled gelator molecules. The pyrrole, hydrazide, and phenyl moieties all play crucial roles in directing these assemblies.
The hydrogen bonding capabilities of the N-H groups of the pyrrole and the hydrazide backbone are primary drivers for the directional assembly into fibrous structures. Additionally, the aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the extended networks. The interplay of these non-covalent forces is critical in the gelation process, where the molecules aggregate to form a three-dimensional network that entraps the solvent.
While specific studies on the gelation properties of this compound are not extensively documented in publicly available research, the broader class of hydrazide-based compounds has demonstrated significant potential as low-molecular-mass organic gelators. For instance, diacetyl- and dinaphthyl-terminated hydrazide-based oligomers have been shown to form gels in apolar solvents, a phenomenon attributed to a combination of hydrogen bonding and π–π stacking interactions that promote one-dimensional aggregation.
The potential for forming polymeric structures from this compound derivatives also exists, particularly through the introduction of polymerizable functional groups or by leveraging the self-assembly process to create supramolecular polymers. These materials can exhibit stimuli-responsive behavior, where changes in the environment, such as temperature, pH, or the presence of specific analytes, can trigger a change in the material's properties.
Table 1: Key Intermolecular Interactions in the Supramolecular Assembly of Pyrrole-Carbohydrazide Derivatives
| Interaction Type | Participating Moieties | Role in Assembly |
| Hydrogen Bonding | Pyrrole N-H, Hydrazide N-H and C=O | Directional aggregation, formation of fibrous networks |
| π-π Stacking | Phenyl rings, Pyrrole ring | Stabilization of extended structures |
| Van der Waals Forces | Entire molecule | Overall packing and cohesion |
Host-Guest Chemistry and Encapsulation Phenomena
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. The specific molecular architecture of this compound, with its defined shape and distribution of functional groups, provides a scaffold for the design of synthetic receptors capable of selective molecular recognition.
The pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the hydrazide can act as a hydrogen bond acceptor. The aromatic phenyl groups can provide hydrophobic pockets and engage in cation-π or π-π stacking interactions with suitable guest molecules. By modifying the substituents on the phenyl rings or the pyrrole nucleus, the size, shape, and electronic properties of the binding cavity can be fine-tuned to achieve selectivity for specific guests.
Encapsulation, a process where a guest molecule is enclosed within a larger host structure, is a key aspect of host-guest chemistry. While specific examples of this compound acting as a host for encapsulation are not detailed in the available literature, the fundamental principles of its structure suggest this potential. For example, self-assembled cages or capsules formed from multiple units of a derivative could create an internal cavity capable of sequestering a guest molecule from the bulk solution. This has significant implications for applications such as drug delivery, catalysis within confined spaces, and the sensing of small molecules.
The study of simpler, related systems provides insight into the potential of this class of compounds. For instance, the crystal structure of 1H-pyrrole-2-carbohydrazide reveals a supramolecular grid formed through intermolecular N—H⋯N and N—H⋯O hydrogen bonds, demonstrating the inherent ability of the pyrrole-hydrazide core to form well-defined, ordered structures that could potentially accommodate guest molecules.
Table 2: Potential Host-Guest Interactions with this compound Derivatives
| Potential Guest Type | Key Host-Guest Interactions | Potential Application |
| Anions | Hydrogen bonding with N-H groups | Anion sensing and sequestration |
| Cations | Cation-π interactions with phenyl rings | Cation transport and recognition |
| Neutral Molecules | Hydrophobic interactions, hydrogen bonding | Molecular sensing, catalysis, drug delivery |
Reaction Mechanisms and Reactivity Studies of N ,n Diphenyl 1h Pyrrole 2 Carbohydrazide
Mechanistic Pathways of Condensation Reactions and Hydrazone Formation
The formation of hydrazones through the reaction of a hydrazide with an aldehyde or ketone is a classic condensation reaction. For N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, the reaction proceeds via the nucleophilic attack of the primary amine nitrogen (-NH-) of the hydrazide moiety on the electrophilic carbonyl carbon of the aldehyde or ketone.
The mechanism is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The general pathway involves two key steps:
Nucleophilic Addition: The nitrogen atom of the hydrazide attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.
Dehydration: The carbinolamine intermediate is then protonated on the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation results in the formation of the C=N double bond characteristic of a hydrazone. This dehydration step is typically the rate-determining step of the reaction.
R-CO-NH-N(Ph)₂ + R'C(=O)R'' ⇌ R-C(=N-N(Ph)₂)-R' + H₂O (where R is the 1H-pyrrol-2-yl group)
The synthesis of pyrrole-based hydrazones often involves refluxing the parent carbohydrazide (B1668358) with the corresponding aldehyde or ketone in a suitable solvent, frequently with an acid catalyst. nih.gov
Table 1: Typical Reaction Conditions for Hydrazone Formation from Pyrrole (B145914) Carbohydrazides
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reactants | Pyrrole carbohydrazide, Aldehyde/Ketone | Formation of the hydrazone linkage | nih.gov |
| Solvent | Glacial Acetic Acid, Ethanol (B145695) | To dissolve reactants and facilitate the reaction | nih.gov |
| Catalyst | Glacial Acetic Acid (serves as both solvent and catalyst) | To protonate the carbonyl group and increase its electrophilicity | nih.govdergipark.org.tr |
| Temperature | Reflux / Boiling water bath | To provide activation energy and drive the reaction to completion | nih.gov |
| Reaction Time | 30–180 minutes | Varies depending on the specific reactants and conditions | nih.gov |
Tautomerism in the Hydrazide Moiety and its Influence on Reactivity and Coordination
The hydrazide group (-C(=O)-NH-N-) in this compound can exhibit amide-imidol tautomerism, a form of proton transfer. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an equilibrium between the amide (keto) form and the imidol (enol) form.
Amide (Keto) Form: 1H-pyrrol-2-yl-C(=O)-NH-N(Ph)₂
Imidol (Enol) Form: 1H-pyrrol-2-yl-C(OH)=N-N(Ph)₂
The position of this equilibrium is influenced by several factors, including the solvent, pH, and temperature. In solution, hydrazone derivatives can exist in keto-enol tautomeric forms via intermolecular proton transfer. dergipark.org.tr The predominant tautomer significantly affects the compound's reactivity and coordination chemistry.
Reactivity: The amide form reacts as a nitrogen nucleophile at the primary amine. In contrast, the imidol form can act as an oxygen nucleophile or a nitrogen nucleophile, potentially leading to different products under certain conditions. The imidol tautomer, with its C=N double bond, is more conjugated and can influence the electronic properties of the entire molecule.
Coordination: The presence of multiple potential donor atoms (the carbonyl oxygen and two nitrogen atoms) makes hydrazides versatile ligands in coordination chemistry. The amide form typically coordinates to metal ions as a neutral ligand through the carbonyl oxygen. Upon deprotonation, it can coordinate through the nitrogen atom. The imidol form, after deprotonation of the hydroxyl group, can act as an anionic ligand, coordinating to metal centers through both the oxygen and the azomethine nitrogen, forming stable chelate rings. dergipark.org.tr The specific tautomeric form present will therefore dictate the coordination mode and the structure of the resulting metal complexes.
Studies on related heterocyclic systems like pyrazolones have shown that the tautomeric equilibrium can be heavily solvent-dependent, with nonpolar solvents favoring dimeric structures of one tautomer, while polar solvents like DMSO can stabilize monomers of another. mdpi.com
Electronic and Steric Effects of the N',N'-diphenyl Substitution on Reaction Kinetics and Stereoselectivity
The two phenyl groups on the terminal nitrogen atom (N') exert profound electronic and steric effects that modulate the reactivity of the hydrazide.
Steric Effects: The two bulky phenyl groups introduce significant steric hindrance around the terminal nitrogen atom. This steric bulk has several consequences:
Reaction Kinetics: It can impede the approach of the hydrazide to the electrophilic carbonyl center of aldehydes and especially ketones. This steric clash in the transition state increases the activation energy of the reaction, leading to slower reaction rates compared to less substituted hydrazides like 1H-pyrrole-2-carbohydrazide.
Stereoselectivity: In the resulting hydrazone, the C=N double bond can exist as E/Z isomers. The significant steric repulsion between the two phenyl groups and the substituents on the former carbonyl carbon will strongly favor the formation of the thermodynamically more stable isomer, where the bulkiest groups are positioned as far apart as possible. This high steric demand can lead to excellent stereoselectivity in the condensation reaction.
Table 2: Predicted Influence of N',N'-diphenyl Substitution on Reactivity
| Effect | Contributing Factor | Predicted Impact on Hydrazone Formation |
|---|---|---|
| Electronic | Inductive withdrawal and resonance donation from two phenyl groups | Moderate decrease in the nucleophilicity of the reacting nitrogen, potentially slowing the reaction rate. |
| Steric | Bulkiness of two phenyl groups | Significant decrease in reaction rate due to steric hindrance at the transition state. High stereoselectivity, favoring the least sterically crowded isomer of the product. |
Influence of Solvent and Catalyst Systems on Reaction Outcomes
The choice of solvent and catalyst is critical in controlling the rate, yield, and sometimes even the product distribution of hydrazone formation.
Catalyst Systems: As mentioned, acid catalysis is standard for this reaction.
Brønsted Acids: Protic acids like acetic acid, sulfuric acid, or hydrochloric acid are commonly used in catalytic amounts. They accelerate the reaction by protonating the carbonyl oxygen, which enhances the carbon's electrophilicity. The choice and concentration of the acid can be crucial; excessive acidity can lead to the protonation of the nucleophilic hydrazide itself, rendering it unreactive and halting the reaction.
Lewis Acids: In some cases, Lewis acids can be employed to coordinate to the carbonyl oxygen and achieve a similar enhancement of electrophilicity.
Solvent Systems: The solvent plays multiple roles, including dissolving reactants and stabilizing intermediates and transition states.
Polar Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents are effective at dissolving the reactants and can participate in proton transfer, stabilizing charged intermediates like the protonated carbonyl and the tetrahedral intermediate. Ethanol is a common solvent for the synthesis of simple carbohydrazides. nih.govnih.gov
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents can also dissolve the reactants but are less effective at stabilizing charged intermediates through hydrogen bonding. They can influence the tautomeric equilibrium of the hydrazide, which in turn affects reactivity.
Aprotic Nonpolar Solvents (e.g., Toluene, Hexane): Reactions in these solvents are often slower but can be driven to completion by the removal of the water byproduct, for instance, by using a Dean-Stark apparatus. This shifts the equilibrium towards the product side.
The interplay between the catalyst and solvent system is crucial for optimizing the reaction conditions to achieve high yields and purity of the desired N',N'-diphenyl-1H-pyrrole-2-carbohydrazone.
Future Directions and Emerging Research Frontiers for N ,n Diphenyl 1h Pyrrole 2 Carbohydrazide
Development of Advanced Methodologies for Controlled Synthesis and Functionalization
Future research will likely focus on refining the synthesis of N',N'-diphenyl-1H-pyrrole-2-carbohydrazide to achieve greater control over its structure and properties. While classical methods provide a foundation, advanced catalytic systems are expected to play a pivotal role in developing more efficient and selective synthetic routes.
One promising avenue is the use of transition metal catalysts, such as copper and palladium, to facilitate C-N bond formation in the synthesis of N',N'-diaryl-1H-pyrrole-2-carbohydrazide derivatives. researchgate.net These methods offer the potential for high yields, broad substrate scope, and tolerance of various functional groups. researchgate.net Further research into organocatalytic methods could also provide environmentally benign alternatives for the synthesis of this and related compounds.
The functionalization of the pyrrole (B145914) and phenyl rings is another critical area for future exploration. Site-selective C-H functionalization, a rapidly evolving field in organic synthesis, could enable the introduction of a wide range of substituents onto the this compound scaffold. This would allow for the fine-tuning of its electronic, optical, and physical properties for specific applications.
| Methodology | Potential Advantages | Research Focus |
| Transition Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel copper and palladium-based catalytic systems for C-N coupling. |
| Organocatalysis | Environmentally friendly, metal-free synthesis. | Exploration of new organocatalysts for the asymmetric synthesis of chiral derivatives. |
| C-H Functionalization | Direct introduction of functional groups without pre-functionalized substrates. | Site-selective functionalization of the pyrrole and phenyl rings to modulate properties. |
Integration with Nanoscience for Hybrid Functional Materials
The integration of this compound with nanoscience is a burgeoning research frontier with the potential to yield novel hybrid functional materials. The aromatic and heterocyclic nature of the molecule makes it an excellent candidate for interaction with various nanomaterials, including nanoparticles, nanotubes, and nanosheets.
Future research could explore the immobilization of this compound onto the surface of metallic or semiconductor nanoparticles. Such hybrid materials could exhibit unique optical and electronic properties, with potential applications in sensing, catalysis, and optoelectronics. The pyrrole and hydrazide moieties can act as anchoring groups, facilitating the stable attachment of the molecule to the nanoparticle surface.
Furthermore, the incorporation of this compound into polymer nanocomposites could lead to materials with enhanced mechanical, thermal, and electronic properties. The diphenylpyrrole core can contribute to the charge transport properties of the composite, making it suitable for applications in organic electronics.
Comprehensive Structure-Property-Function Relationship Studies through Multiscale Modeling
A deep understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its rational design and application. Multiscale modeling, which combines computational techniques across different length and time scales, is a powerful tool to achieve this.
Future research in this area will likely involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to investigate the electronic structure, conformational preferences, and spectroscopic properties of the molecule. dergipark.org.trresearchgate.net These calculations can provide insights into its reactivity, stability, and potential for nonlinear optical applications. dergipark.org.trresearchgate.net
Molecular dynamics simulations can then be employed to study the behavior of this compound in different environments, such as in solution or as part of a larger material assembly. This can help in understanding its interactions with other molecules and its self-assembly behavior. By bridging the gap between molecular-level properties and macroscopic function, multiscale modeling will be instrumental in guiding the experimental design of new materials based on this compound.
| Modeling Technique | Investigated Properties | Potential Insights |
| Density Functional Theory (DFT) | Electronic structure, frontier molecular orbitals, dipole moment, polarizability, hyperpolarizability. dergipark.org.tr | Prediction of reactivity, stability, and nonlinear optical properties. dergipark.org.tr |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, self-assembly. | Understanding of behavior in different media and prediction of material morphology. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular descriptors with experimental properties. | Development of predictive models for the design of new derivatives with desired properties. nih.gov |
Exploration of New Applications in Advanced Catalysis and Material Science
The unique structural features of this compound suggest its potential for a range of applications in advanced catalysis and material science. The presence of multiple nitrogen atoms in the pyrrole and hydrazide groups makes it a potential ligand for the coordination of metal ions.
Future research could focus on the synthesis of metal complexes of this compound and the evaluation of their catalytic activity in various organic transformations. The electronic properties of the ligand could be tuned by modifying the substituents on the phenyl rings, thereby influencing the catalytic performance of the metal center.
In material science, the conjugated diphenylpyrrole core of the molecule suggests its potential for use in organic electronic devices. By incorporating it into polymers or as a component in small-molecule organic semiconductors, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells.
| Potential Application Area | Key Structural Features | Future Research Directions |
| Advanced Catalysis | Nitrogen-rich structure for metal coordination. | Synthesis and catalytic evaluation of metal complexes; tuning of ligand properties. |
| Organic Electronics | Conjugated π-system of the diphenylpyrrole core. | Incorporation into semiconducting polymers and small molecules for electronic devices. |
| Luminescent Materials | Aromatic structure with potential for fluorescence. | Investigation of photophysical properties and development of fluorescent sensors and probes. |
Design of Smart Materials Responsive to External Stimuli
The development of "smart" materials that can respond to external stimuli is a major goal in modern material science. This compound could serve as a building block for the design of such stimuli-responsive materials.
The presence of the hydrazide group, which can participate in hydrogen bonding and undergo protonation/deprotonation, suggests that materials incorporating this molecule could be responsive to changes in pH. nih.gov This could be exploited in the development of sensors or drug delivery systems that release their payload in response to a specific pH environment. nih.gov
Furthermore, the diphenylpyrrole moiety can be functionalized with photochromic or thermochromic groups, leading to materials that change their color or other properties in response to light or temperature. researchgate.net The incorporation of this compound into polymer networks could also lead to the development of stimuli-responsive hydrogels with applications in tissue engineering and soft robotics. mdpi.com
Q & A
Q. What are the common synthetic routes for N',N'-diphenyl-1H-pyrrole-2-carbohydrazide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves Ullmann-type C–N coupling using a CuI catalyst system with This compound as a ligand. Key parameters include solvent choice (e.g., dimethyl sulfoxide), temperature (80–100°C), and reaction time (12–24 hours). Optimization studies suggest that controlling the molar ratio of aryl halide to amine (1:1.2) and using a polymer-supported ligand (e.g., polystyrene) improves yield (up to 93%) and simplifies purification .
Q. How is the molecular structure of this compound validated experimentally?
Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and torsion angles (e.g., C–N bond lengths of ~1.35 Å). Complementary techniques include ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and IR spectroscopy (stretching vibrations for C=O at ~1650 cm⁻¹ and N–H at ~3200 cm⁻¹) .
Q. What physical properties (e.g., solubility, melting point) are critical for handling this compound in laboratory settings?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Reported melting points range from 210–215°C, with variations depending on crystallinity and purity. Thermogravimetric analysis (TGA) can assess thermal stability, showing decomposition above 250°C .
Advanced Research Questions
Q. How does this compound function in heterogeneous catalysis, and what mechanistic insights exist for its role in Ullmann coupling?
As a ligand in CuI-based systems, it facilitates electron transfer during C–N bond formation. Mechanistic studies propose a radical pathway where the hydrazide moiety stabilizes copper intermediates. Kinetic experiments (e.g., rate constants measured via GC-MS) reveal turnover frequencies (TOF) of ~50 h⁻¹ under optimized conditions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for derivatives of this compound?
Discrepancies in NMR spectra (e.g., unexpected splitting due to restricted rotation) can be addressed via variable-temperature NMR (VT-NMR) or density functional theory (DFT) simulations to model conformational dynamics. For example, DFT at the B3LYP/6-31G(d) level predicts energy barriers for rotational isomers .
Q. How can computational tools (e.g., molecular docking, DFT) predict the bioactivity of this compound derivatives?
Molecular docking (AutoDock Vina) against targets like DNA topoisomerase II shows binding affinities (ΔG = −8.2 kcal/mol) via hydrogen bonding with the hydrazide group. DFT calculates frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV) to correlate electronic properties with antioxidant activity .
Q. What experimental evidence supports the interaction of this compound with biomacromolecules (e.g., DNA)?
UV-Vis titration and fluorescence quenching assays demonstrate intercalation with DNA (binding constant K = 1.2 × 10⁴ M⁻¹). Gel electrophoresis further confirms strand-breaking activity in plasmid DNA (pBR322) at micromolar concentrations .
Methodological Considerations
Q. How should researchers design kinetic studies to evaluate catalytic efficiency in Ullmann coupling reactions?
Use pseudo-first-order kinetics with excess amine to isolate the rate dependence on aryl halide concentration. Monitor progress via HPLC or GC-MS at timed intervals. Apparent activation energy (Eₐ) can be derived from Arrhenius plots (ln k vs. 1/T) .
Q. What crystallographic software (e.g., SHELX) is recommended for refining the structure of this compound?
SHELXL is widely used for small-molecule refinement. Key steps include:
Q. How do solvent polarity and substituent effects influence the electronic properties of this compound?
Cyclic voltammetry in varying solvents (e.g., acetonitrile vs. DMF) reveals shifts in oxidation potentials (ΔE ~0.2 V). Hammett plots correlate substituent σ-values with reaction rates, showing electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the hydrazide moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
